

Mass Spectrometry Analysis of D-Phenylalanine Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *D-Phe-OMe monohydrochloride*

Cat. No.: *B555902*

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This technical guide provides an in-depth overview of the mass spectrometry analysis of D-Phenylalanine methyl ester hydrochloride (D-Phe-OMe HCl). It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and analysis of small molecules. This document details experimental protocols, data interpretation, and fragmentation patterns.

D-Phenylalanine methyl ester hydrochloride is an amino acid derivative commonly used in peptide synthesis and as a building block in the development of various pharmaceuticals.^[1] Mass spectrometry is a critical analytical technique for confirming its identity, purity, and structure.

Compound Profile

Property	Value
Chemical Name	D-Phenylalanine methyl ester hydrochloride
Synonyms	H-D-Phe-OMe HCl
CAS Number	13033-84-6[1]
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂
Molecular Weight	215.68 g/mol
Structure	C ₆ H ₅ CH ₂ CH(NH ₂)COOCH ₃ · HCl
Melting Point	159-163 °C[1]
Solubility	Soluble in Ethanol and Methanol[1]

Experimental Protocols

A detailed experimental protocol for the mass spectrometry analysis of D-Phe-OMe HCl is provided below. This protocol is a representative example and may be adapted based on the specific instrumentation and analytical goals.

Objective: To acquire the mass spectrum of D-Phe-OMe HCl and identify its molecular ion and characteristic fragment ions.

Materials:

- D-Phenylalanine methyl ester hydrochloride sample
- Methanol (HPLC grade)
- Deionized water
- Formic acid (optional, for enhancing ionization)

Instrumentation:

- A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this compound. Alternatively, electron ionization (EI) can be used, particularly with a gas

chromatography (GC) inlet.

Sample Preparation:

- Prepare a stock solution of D-Phe-OMe HCl at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system, such as 50:50 methanol/water.
- For ESI, a small amount of formic acid (0.1%) can be added to the final solution to promote protonation and enhance the signal of the molecular ion.

Mass Spectrometry Parameters (ESI):

- Ionization Mode: Positive
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 120 - 150 °C
- Desolvation Temperature: 300 - 350 °C
- Desolvation Gas Flow: 600 - 800 L/hr
- Mass Range: m/z 50 - 500

Data Acquisition and Analysis:

- Inject the prepared sample into the mass spectrometer.
- Acquire the full scan mass spectrum.
- To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 180.1) as the precursor ion and applying collision-induced dissociation (CID).
- Analyze the resulting spectrum to identify the parent ion and key fragment ions.

Data Presentation and Interpretation

The mass spectrum of the free base of D-Phe-OMe (L-isomer as a proxy) typically shows a prominent molecular ion peak at m/z 180.1, corresponding to the protonated molecule $[M+H]^+$. The fragmentation pattern provides valuable structural information.

Table of Expected Mass Fragments:

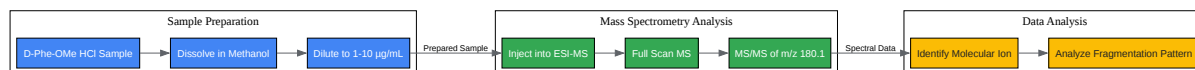
m/z	Proposed Fragment Ion	Formula	Description
180.1	$[M+H]^+$	$[C_{10}H_{14}NO_2]^+$	Molecular Ion (protonated)
121.1	$[M+H - COOCH_3]^+$	$[C_8H_{10}N]^+$	Loss of the methoxycarbonyl group
91.1	$[C_7H_7]^+$	$[C_7H_7]^+$	Tropylium ion (from the benzyl group)
88.1	$[H_2N=CHCOOCH_3]^+$	$[C_4H_8NO_2]^+$	Cleavage of the C α -C β bond

Note: The fragmentation data is based on the analysis of the closely related L-Phenylalanine methyl ester, as specific experimental data for the D-isomer was not publicly available.[\[2\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of D-Phe-OMe HCl.

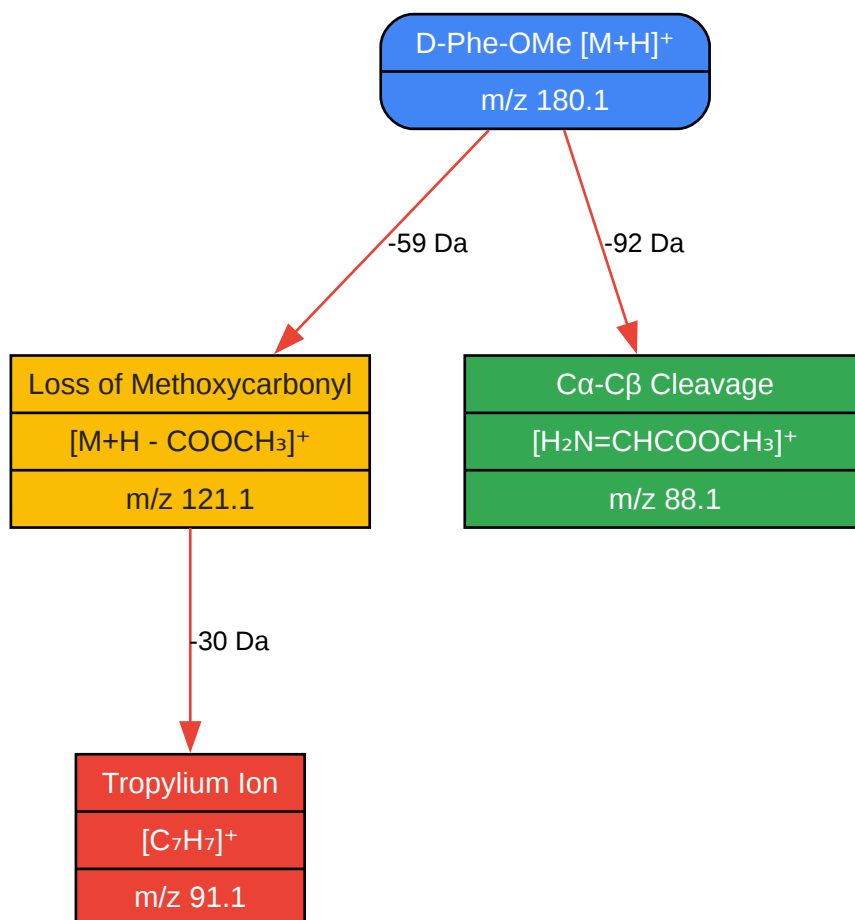


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Experimental workflow for MS analysis.

Fragmentation Pathway

The fragmentation of protonated D-Phenylalanine methyl ester is initiated by the cleavage of its most labile bonds upon collision-induced dissociation. The following diagram illustrates the proposed fragmentation pathway.



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Proposed fragmentation of D-Phe-OMe.

This technical guide provides a foundational understanding of the mass spectrometry analysis of D-Phenylalanine methyl ester hydrochloride. For specific applications, further optimization of the experimental conditions may be necessary.

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References

- 1. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 2. L-Phenylalanine, methyl ester | C₁₀H₁₃NO₂ | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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